

Technical Guide: (2S,4S)-2-amino-4-phenylhexan-1-ol

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Compound of Interest

Compound Name: (2S,4S)-2-amino-4-phenylhexan-1-ol

Cat. No.: B8655865

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CAS Number: 1043500-22-6

Introduction

(2S,4S)-2-amino-4-phenylhexan-1-ol is a specific stereoisomer of the organic compound 2-amino-4-phenylhexan-1-ol. As a chiral molecule, its spatial arrangement is critical to its biological activity and interactions. This technical guide provides a summary of the available information on this compound, including its chemical properties, potential synthesis methods, and an overview of its anticipated, though not yet extensively documented, biological relevance. Due to the limited specific data for the (2S,4S) stereoisomer, some information is presented for the broader class of 2-amino-4-phenylhexan-1-ol compounds.

Chemical and Physical Properties

A summary of the key chemical identifiers for **(2S,4S)-2-amino-4-phenylhexan-1-ol** is provided in the table below.

Property	Value
CAS Number	1043500-22-6
Molecular Formula	C ₁₂ H ₁₉ NO
Molecular Weight	193.29 g/mol
IUPAC Name	(2S,4S)-2-amino-4-phenylhexan-1-ol
Canonical SMILES	CCC(C--INVALID-LINK--CO">C@H)C1=CC=CC=C1
InChI Key	KHWFVPOMPASKNA-YFKPBYRVSA-N

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the (2S,4S) stereoisomer is not readily available in the public domain, general synthetic routes for 2-amino-4-phenylhexan-1-ol have been described. The synthesis of the specific (2S,4S) stereoisomer would necessitate the use of stereoselective methods.

General Synthesis Approach:

A common method for the synthesis of similar amino alcohols involves the reductive amination of a corresponding ketone. For **(2S,4S)-2-amino-4-phenylhexan-1-ol**, a plausible synthetic pathway could start from a chiral precursor to ensure the desired stereochemistry.

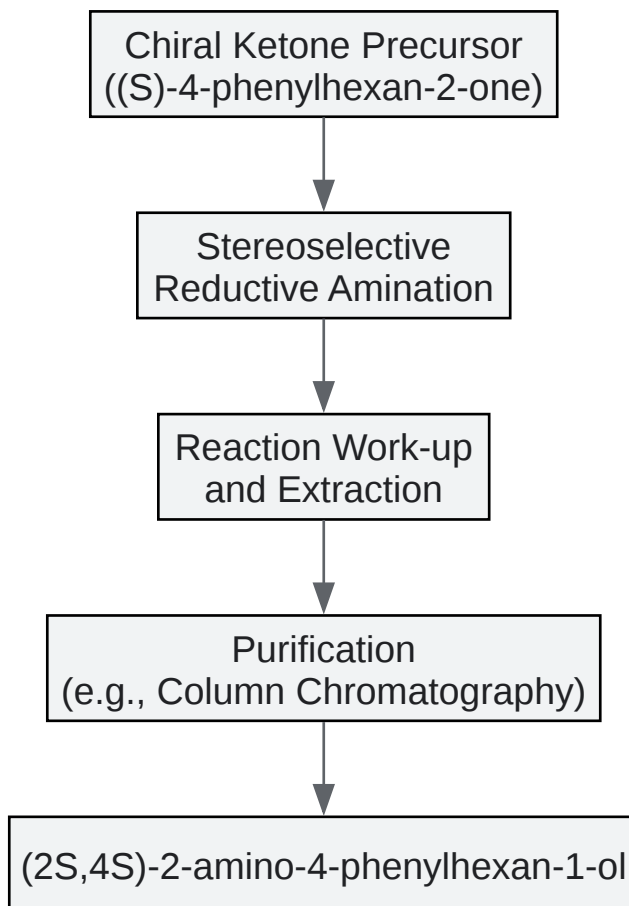
Hypothetical Experimental Protocol for Stereoselective Synthesis:

- **Starting Material:** A suitable chiral ketone, such as (S)-4-phenylhexan-2-one.
- **Reductive Amination:** The ketone would undergo reductive amination. This can be achieved using a chiral amine source or a chiral catalyst to control the stereochemistry at the C2 position.
 - **Reagents:** Ammonia or a protected amine, a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation), and a chiral auxiliary or catalyst.

- Solvent: A suitable organic solvent such as methanol or ethanol.
- Procedure: The ketone is reacted with the amine source in the presence of the reducing agent and chiral catalyst. The reaction is typically stirred at a controlled temperature until completion.
- Purification: The resulting product mixture would be worked up to remove reagents and byproducts. Purification would likely involve column chromatography to isolate the desired **(2S,4S)-2-amino-4-phenylhexan-1-ol**.
- Characterization: The final product would be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) to confirm its structure and stereochemical purity.

Below is a conceptual workflow for the synthesis.

General Synthesis Workflow for (2S,4S)-2-amino-4-phenylhexan-1-ol



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Caption: A generalized workflow for the stereoselective synthesis of **(2S,4S)-2-amino-4-phenylhexan-1-ol**.

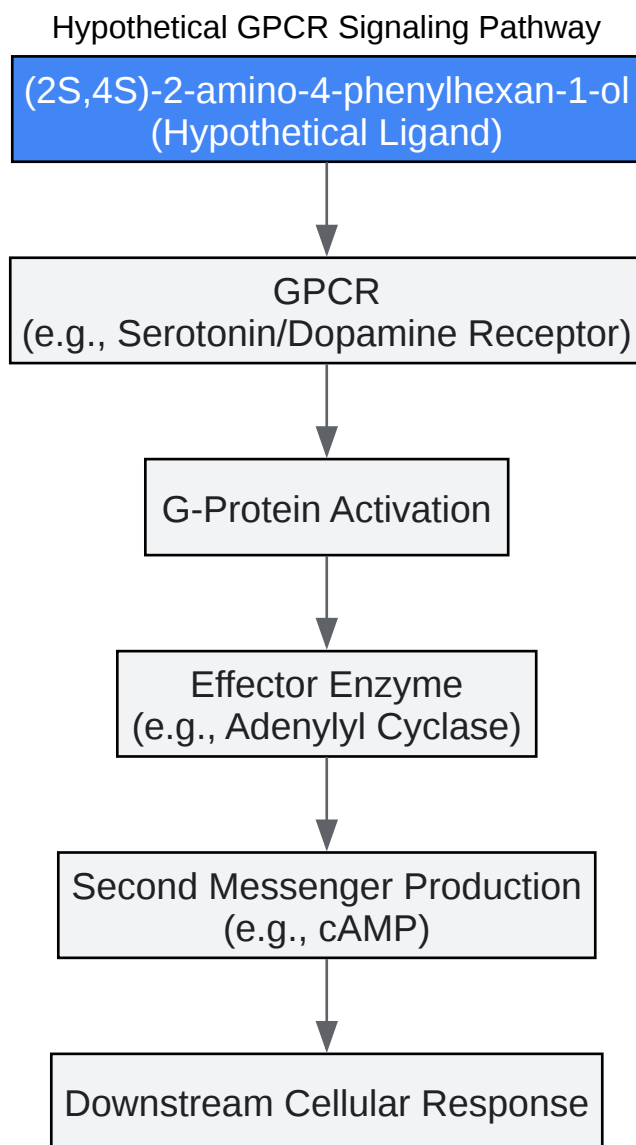
Biological Activity and Signaling Pathways

There is a significant lack of specific biological data for **(2S,4S)-2-amino-4-phenylhexan-1-ol** in peer-reviewed literature. However, based on the structural features of the broader class of 2-amino-4-phenylhexan-1-ol compounds, some potential biological activities can be hypothesized.

Preliminary information suggests that compounds in this class may interact with neurotransmitter receptors, such as serotonin and dopamine receptors. Such interactions are critical in the central nervous system and are targets for drugs treating a variety of neurological and psychiatric disorders.

Potential Signaling Pathway Interaction:

Given the potential interaction with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, a hypothetical signaling pathway is illustrated below. It is important to note that this is a generalized representation and has not been experimentally validated for **(2S,4S)-2-amino-4-phenylhexan-1-ol**.



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